molecular formula C10H19N3 B11734280 butyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine

butyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11734280
M. Wt: 181.28 g/mol
InChI Key: YYRUXMQUXOZNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of butyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with butylamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production.

Chemical Reactions Analysis

Butyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions where the butyl or pyrazole moiety is replaced by other functional groups.

Scientific Research Applications

Butyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Butyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine can be compared with other pyrazole derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]butan-1-amine

InChI

InChI=1S/C10H19N3/c1-3-5-7-11-9-10-6-8-13(4-2)12-10/h6,8,11H,3-5,7,9H2,1-2H3

InChI Key

YYRUXMQUXOZNMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=NN(C=C1)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.